Isosulfamethoxazole
Overview
Description
Sulfamethoxazole is an oral sulfonamide antibiotic, given in combination with trimethoprim, used to treat a variety of infections of the urinary tract, respiratory system, and gastrointestinal tract .
Synthesis Analysis
Sulfamethoxazole (SMZ) is a synthetic broad-spectrum antibiotic of biopharmaceutical classification system (BCS) class IV, with both low solubility and permeability . Two crystalline salts of SMZ (SMZBr and SMZNO3) have been synthesized from solution crystallization .
Molecular Structure Analysis
The molecular structure of Sulfamethoxazole has been characterized using X-ray (single and powder), spectroscopic (infrared, FT-IR) and thermal (DSC and TGA) techniques .
Chemical Reactions Analysis
Sulfamethoxazole undergoes a derivatization reaction based on the reaction of a primary amine with nitrite to form a diazonium salt and a subsequent coupling reaction with N-(1-naphthyl)ethylenediamine (NEDA) to form an intensively colored product .
Physical And Chemical Properties Analysis
Sulfamethoxazole is a synthetic broad-spectrum antibiotic of biopharmaceutical classification system (BCS) class IV, with both low solubility and permeability .
Scientific Research Applications
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Microbial Degradation in Environmental Science
- Summary : Sulfamethoxazole (SMX) is a widely used antibiotic that has become a common pollutant in the environment. Research has been conducted on the microbial degradation of SMX .
- Methods : The study involved examining the performance of conventional wastewater treatment plants in removing SMX. It also looked at the effects of environmental conditions such as temperature, pH, initial SMX concentration, and additional carbon sources on the biodegradation of SMX .
- Results : The study provided insights into the metabolic pathways of SMX degradation and made suggestions for further studies .
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Treatment of Bacterial Infections in Medical Science
- Summary : Sulfamethoxazole is used in the treatment of bacterial infections such as urinary tract infections, bronchitis, and prostatitis .
- Methods : The mechanism of action of sulfamethoxazole involves it acting as a structural analog of para-aminobenzoic acid (PABA). It competes with PABA to bind to dihydropteroate synthetase and inhibits the conversion of PABA to dihydrofolic acid. This inhibition prevents the synthesis of folate, a critical component during DNA synthesis .
- Results : By blocking DNA synthesis, sulfamethoxazole can inhibit the growth and replication of bacteria .
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Bioaugmented Removal in Environmental Science
- Summary : Bioaugmentation, the addition of cultured microorganisms into the environment, has been used to enhance the removal of sulfamethoxazole (SMX) from wastewater .
- Methods : The study used DNA-stable isotope probing (DNA-SIP) and metagenomic analysis to understand the bioaugmentation mechanisms in stabilization pond sediment microcosms inoculated with SMX-degrading bacteria .
- Results : The bioaugmentation significantly improved the biodegradation rate of SMX and reduced the risk of antibiotic resistance genes (ARGs) transmission .
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Degradation by Modified Sludge Biochar in Environmental Science
- Summary : A modified biochar doped with oxygen (O) and nitrogen (N) atoms was synthesized from sewage sludge and tannin extract, which significantly enhanced the activation of peroxydisulfate (PDS) for the degradation of sulfamethoxazole (SMX) .
- Methods : The study focused on the role of functional groups in the degradation of SMX .
- Results : The TSBC/PDS system demonstrated robust performance for SMX degradation, achieving over 90% efficiency over a wide pH range (3–10) .
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Electrochemical Quantification in Environmental Science
- Summary : An electrochemical sensor based on single-atom cobalt-anchored nitrogen-doped carbon catalysts (Co/N–C SACs) was constructed to quantify sulfamethoxazole (SMX) in environmental water samples .
- Methods : The sensor was synthesized by pyrolyzing zeolitic imidazolate frameworks (Co-ZIF-8) .
- Results : The sensor was able to effectively quantify SMX in environmental water samples .
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Antibiotic Resistance in Microbiology
- Summary : Sulfamethoxazole is often used in studies investigating antibiotic resistance. The presence of this antibiotic in the environment can lead to the development of resistant strains of bacteria .
- Methods : Research often involves exposing bacterial cultures to varying concentrations of sulfamethoxazole and observing the development of resistance over time .
- Results : These studies help us understand the mechanisms of antibiotic resistance and inform strategies to combat this growing problem .
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Pharmaceutical Analysis in Analytical Chemistry
- Summary : Sulfamethoxazole is often used as a model compound in the development of new analytical methods for the detection and quantification of antibiotics in environmental samples .
- Methods : An electrochemical sensor based on single-atom cobalt-anchored nitrogen-doped carbon catalysts (Co/N–C SACs) was constructed to quantify sulfamethoxazole .
- Results : The sensor was able to effectively quantify sulfamethoxazole in environmental water samples .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(16-12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6,13H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLGZYOVYFTAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300825 | |
Record name | 5-Sulfanilamido-3-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isosulfamethoxazole | |
CAS RN |
17103-52-5 | |
Record name | 5-Sulfanilamido-3-methylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17103-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosulfamethoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017103525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Sulfanilamido-3-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOSULFAMETHOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3XMP53EZ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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